4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine hydrochloride
Overview
Description
“4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine hydrochloride” is a chemical compound with the CAS Number: 148135-94-8 . It has a molecular weight of 293.76 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H18F3N.ClH/c15-14(16,17)13-4-2-1-3-12(13)6-5-11-7-9-18-10-8-11;/h1-4,11,18H,5-10H2;1H . This code provides a detailed description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Anti-acetylcholinesterase Activity
Piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity, which is crucial for developing treatments for conditions like Alzheimer's disease. Compounds exhibiting significant inhibition of acetylcholinesterase suggest potential therapeutic applications in neurodegenerative diseases due to their ability to increase acetylcholine levels in the brain (Sugimoto et al., 1990).
Cytotoxic and Anticancer Agents
Certain piperidine derivatives have shown significant cytotoxicity toward various cancer cell lines, indicating their potential as novel classes of anticancer agents. The introduction of specific functional groups and the structural configuration play a critical role in their cytotoxic activities, suggesting a pathway for designing targeted cancer therapies (Dimmock et al., 1998).
Insecticidal Properties
Piperidine compounds based on the serotonergic ligand PAPP have been investigated for their insecticidal properties, showing growth-inhibiting activities against pests. This research opens the door for developing new insecticides with novel modes of action, potentially contributing to agricultural pest management strategies (Cai et al., 2010).
Antituberculosis Activity
The discovery and optimization of piperidinol analogs have highlighted their anti-tuberculosis activity. Despite some compounds showing promising in vitro results, in vivo testing has revealed side effects that preclude further development. Nonetheless, this research indicates the potential of piperidine derivatives in combating tuberculosis, with further modifications required to minimize adverse effects (Sun et al., 2009).
Antibacterial Activity
Studies on piperidine-containing pyrimidine imines and thiazolidinones under microwave-assisted synthesis conditions have shown these compounds to possess antibacterial activity. The ability to target specific bacterial strains suggests their potential utility in developing new antibacterial agents, addressing the growing concern of antibiotic resistance (Merugu et al., 2010).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
4-[2-[2-(trifluoromethyl)phenyl]ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N.ClH/c15-14(16,17)13-4-2-1-3-12(13)6-5-11-7-9-18-10-8-11;/h1-4,11,18H,5-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMJAFCATXZGBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCC2=CC=CC=C2C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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